5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid
Overview
Description
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both thiophene and oxazole rings Thiophene is a five-membered ring containing sulfur, while oxazole is a five-membered ring containing both oxygen and nitrogen
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics.
Mode of Action
It’s worth noting that similar compounds have been synthesized by the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting compounds have been used to acylate the biogenic amine tryptamine and its derivatives .
Biochemical Pathways
Related compounds have been found to inhibit various enzymes , which could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have shown antimicrobial and antitumor properties . They have been found to have high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid typically involves the formation of the oxazole ring followed by the introduction of the thiophene moiety. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride can yield the desired oxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxazole ring can produce amino derivatives.
Scientific Research Applications
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
Oxazole-4-carboxylic acid: Lacks the thiophene ring, which reduces its potential for electronic applications.
5-(Furan-2-yl)-1,2-oxazole-4-carboxylic acid: Similar structure but contains a furan ring instead of thiophene, leading to different electronic properties.
Uniqueness
5-(Thiophen-2-yl)-1,2-oxazole-4-carboxylic acid is unique due to the combination of the thiophene and oxazole rings, which imparts distinct electronic and chemical properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-thiophen-2-yl-1,2-oxazole-4-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)5-4-9-12-7(5)6-2-1-3-13-6/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSDHSCKHFBLII-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=NO2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.